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Compound of Interest

Compound Name: Isothiazole

Cat. No.: B042339

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming
conventions for isothiazole, a pivotal heterocyclic compound in medicinal chemistry and drug
development. This document adheres to stringent data presentation and visualization
requirements to facilitate clear understanding and application by researchers, scientists, and
professionals in the field.

Core Principles of Isothiazole Nomenclature

Isothiazole, a five-membered heterocyclic aromatic compound containing one sulfur and one
nitrogen atom in adjacent positions, has the preferred IUPAC name 1,2-thiazole.[1] The
numbering of the isothiazole ring is fundamental to its nomenclature and begins at the sulfur
atom, proceeding towards the nitrogen atom.

The naming of substituted isothiazoles follows the systematic rules of IUPAC nomenclature for
heterocyclic compounds. The core principles involve:

« ldentifying the Parent Heterocycle: The isothiazole ring serves as the parent structure.

e Numbering the Ring: The ring is numbered starting from the sulfur atom as position 1, with
the nitrogen atom at position 2.
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« |dentifying and Locating Substituents: All substituents attached to the carbon atoms of the
ring are identified and their positions are indicated by the corresponding number.

 Prioritizing Functional Groups: When multiple functional groups are present, the principal
functional group is determined based on IUPAC priority rules. This principal group defines
the suffix of the name, while other groups are cited as prefixes in alphabetical order.

o Fusion with Other Rings: When fused with other ring systems, such as a benzene ring,
specific nomenclature rules for fused heterocyclic systems apply.

Data Presentation: Spectroscopic and Physical
Properties

The following tables summarize key quantitative data for isothiazole and its derivatives,
providing a valuable resource for characterization and comparison.

Table 1: Physical Properties of Isothiazole

Property Value
Molecular Formula CsHsNS
Molar Mass 85.13 g/mol
Boiling Point 114 °C
CAS Number 288-16-4

Table 2: Spectroscopic Data for Selected Isothiazole Derivatives
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25(s,3H), 7.1 _
5- 5- Not readily
. _ _ _ (s, 1H), 8.4 (s, . 2920 (C-H)
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Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and

characterization of isothiazole derivatives.

General Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted isothiazoles

from B-ketodithioesters.

Materials:

[-ketodithioester derivative

Ammonium acetate (NH4OAc)

Ethanol

Water

Procedure:
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e A mixture of the appropriate (3-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol)
is taken in a round-bottom flask.

o Ethanol (5 mL) and water (1 mL) are added to the flask.

e The reaction mixture is stirred and heated to reflux for 4-6 hours.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).
o Upon completion, the reaction mixture is cooled to room temperature.

e The solvent is removed under reduced pressure.

e The residue is purified by column chromatography on silica gel using a suitable eluent
system (e.g., hexane-ethyl acetate) to afford the desired 3,5-disubstituted isothiazole.

Spectroscopic Characterization

Instrumentation:

¢ Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)

o Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two)
e Mass Spectrometer (e.g., Agilent GC-MS)

Sample Preparation and Analysis:

 NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCls,
DMSO-ds). *H and 3C NMR spectra are recorded at room temperature. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

o FTIR Spectroscopy: Solid samples are analyzed as KBr pellets, while liquid samples are
analyzed as thin films between NacCl plates. Spectra are recorded in the range of 4000-400
cm~L,
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e Mass Spectrometry: Mass spectra are obtained using electron impact (El) ionization. The
molecular ion peak and major fragmentation patterns are analyzed to confirm the molecular
weight and structure of the compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and
workflows related to isothiazole.

Isothiazole Ring Structure and Numbering
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Isothiazole Ring Structure and Numbering
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IUPAC Naming Convention Workflow
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General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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